![molecular formula C16H16O4 B14117380 Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14117380.png)
Methyl 2',6'-dimethoxy-[1,1'-biphenyl]-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C16H16O4. This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of methoxy groups at the 2’ and 6’ positions and a carboxylate group at the 3 position on the biphenyl backbone makes it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions: Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.
Major Products:
Oxidation: Quinones
Reduction: Alcohols or aldehydes
Substitution: Various substituted biphenyl derivatives
科学研究应用
Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
The mechanism by which Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate exerts its effects depends on its application:
Catalysis: Acts as a ligand to stabilize transition metal complexes, facilitating various catalytic reactions.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the biological context.
相似化合物的比较
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another biphenyl derivative with similar structural features but different functional groups.
2,6-Dimethoxy-1,1’-biphenyl: Lacks the carboxylate group, making it less versatile in certain reactions.
Uniqueness: Methyl 2’,6’-dimethoxy-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of methoxy and carboxylate groups on the biphenyl backbone. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industry.
属性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC 名称 |
methyl 3-(2,6-dimethoxyphenyl)benzoate |
InChI |
InChI=1S/C16H16O4/c1-18-13-8-5-9-14(19-2)15(13)11-6-4-7-12(10-11)16(17)20-3/h4-10H,1-3H3 |
InChI 键 |
VEFGIOSCHPYDAP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117300.png)
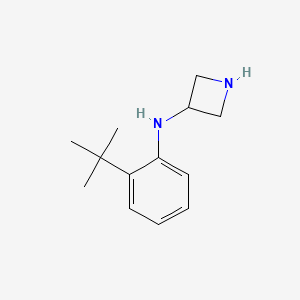
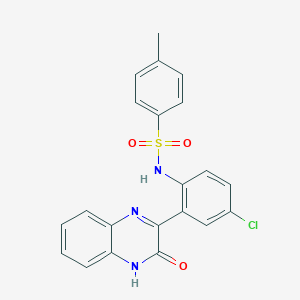
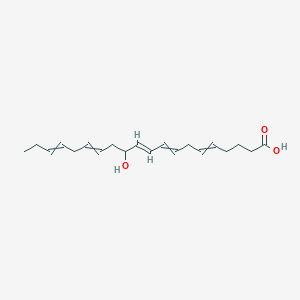
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14117321.png)
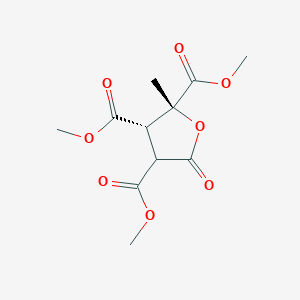


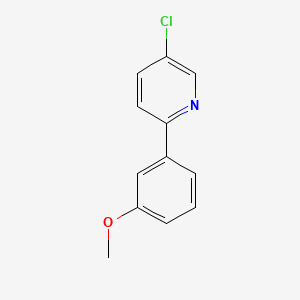
![7-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B14117361.png)

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14117365.png)
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-ethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B14117377.png)
